4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is a synthetic compound known for its potential neuroprotective effects. It is a derivative of salidroside, an active ingredient found in the Rhodiola rosea root, which has been studied for its anti-myocardial ischemia and anti-aging properties .
Mechanism of Action
Target of Action
The primary target of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide, also known as N-{2-[(4-acetamidophenyl)formamido]ethyl}-2-(4-methoxyphenyl)acetamide, is the mitochondria in neuronal cells . The compound is thought to enhance the levels of protein O-GlcNAc, a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function .
Mode of Action
This compound interacts with its mitochondrial targets by enhancing the levels of protein O-GlcNAc . This activation of the O-GlcNAc pathway is considered a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .
Biochemical Pathways
The compound affects the O-GlcNAcylation pathway, which is a novel pro-survival pathway that modulates glucose homeostasis in ischemic stroke . By activating O-GlcNAcylation and maintaining energy homeostasis, the compound contributes to neuroprotection .
Result of Action
The compound’s action results in neuroprotection under ischemic-like conditions . It improves mitochondrial homeostasis and bioenergy, inhibits the mitochondrial apoptosis pathway, and enhances neuronal tolerance to ischemia . In vivo analyses have shown that the compound improves the outcome after transient middle cerebral artery occlusion (MCAO), and in vitro analyses have shown that it exerts obvious neuroprotective effects in hippocampal neurons against moderate oxygen glucose deprivation (OGD) injury .
Action Environment
The compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen and glucose levels. For instance, the compound has been shown to be effective under oxygen glucose deprivation (OGD) conditions, suggesting that it may be particularly useful in ischemic environments .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .
Cellular Effects
It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide can vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well characterized. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide involves the substitution of different substituted aromatic alcohols and glycosyl donors. The compound is typically synthesized through a series of chemical reactions, including acylation and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced chemical reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes, including energy metabolism and protein modification.
Medicine: Investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.
Industry: Used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Salidroside: An active ingredient of Rhodiola rosea root, known for its anti-myocardial ischemia and anti-aging properties.
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside: A synthetic salidroside analog with improved lipid solubility and pharmacological activity
Uniqueness
4-acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide is unique due to its enhanced ability to pass through the blood-brain barrier and its superior neuroprotective effects compared to salidroside. Its structure modification improves lipid solubility and pharmacological activity, making it a promising candidate for treating central nervous system diseases .
Properties
IUPAC Name |
4-acetamido-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-14(24)23-17-7-5-16(6-8-17)20(26)22-12-11-21-19(25)13-15-3-9-18(27-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHRIZRKNKPDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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